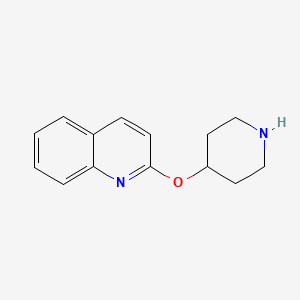

2-(Piperidin-4-yloxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yloxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-4-13-11(3-1)5-6-14(16-13)17-12-7-9-15-10-8-12/h1-6,12,15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWIDVRMXWTWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Quinoline and Piperidine Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry, forming the basis of a vast number of pharmaceuticals. arizona.edu Among these, the quinoline (B57606) and piperidine (B6355638) ring systems are exceptionally prominent.

Quinoline , a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery. ijresm.comresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. ijresm.comresearchgate.netwisdomlib.org The quinoline nucleus can interact with biological targets through various mechanisms, such as intercalation with DNA and inhibition of key enzymes like DNA gyrase. rsc.org The versatility of the quinoline scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. ijresm.com

Piperidine , a saturated six-membered nitrogen-containing heterocycle, is one of the most common heterocyclic fragments found in FDA-approved drugs. arizona.edu Its flexible, non-planar structure allows it to adopt various conformations, making it an ideal component for interacting with the three-dimensional structures of biological macromolecules. primescholars.comresearchgate.net The introduction of chiral piperidine scaffolds can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. researchgate.net Piperidine derivatives are integral to drugs with applications as CNS modulators, antihistamines, and analgesics. arizona.eduprimescholars.com

The fusion of these two critical pharmacophores in 2-(Piperidin-4-yloxy)quinoline creates a molecule with a distinct three-dimensional shape and chemical properties, offering a versatile platform for further chemical exploration and derivatization.

Historical Development and Significance of Aryloxy Piperidine Scaffolds in Medicinal Chemistry

The aryloxy-piperidine motif, where an aromatic ring is connected to a piperidine (B6355638) ring through an ether linkage, has a significant history in medicinal chemistry. This structural arrangement has been explored for decades, leading to the discovery of numerous biologically active compounds.

One of the notable areas where this scaffold has been successfully employed is in the development of antiallergy agents. Research dating back to the late 1980s described the synthesis and activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl)piperidines and related structures. acs.org This work highlighted the potential of the aryloxy-piperidine core to serve as a foundation for compounds targeting histamine (B1213489) receptors and other pathways involved in allergic responses.

The significance of this scaffold extends beyond allergy medications. The aryloxy-piperidine moiety is present in various other classes of therapeutic agents. For instance, the antidepressant Paroxetine features a (3S,4R)-4-(4-fluorophenyl)-3-((1,3-benzodioxol-5-yloxy)methyl)piperidine structure, underscoring the importance of the aryloxy-piperidine core in developing treatments for central nervous system disorders. primescholars.com

The enduring presence of the aryloxy-piperidine scaffold in drug discovery programs demonstrates its value as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally fruitful starting points for the design of new drugs. primescholars.com

Overview of Research Trajectories and Academic Relevance of the 2 Piperidin 4 Yloxy Quinoline Core

Established Synthetic Routes to the this compound Core

The formation of the ether bond connecting the quinoline and piperidine moieties is the crucial step in synthesizing the this compound scaffold. Several reliable methods have been established for this purpose.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing the quinoline-piperidine ether linkage. This approach typically involves the reaction of a quinoline bearing a leaving group at the 2-position with 4-hydroxypiperidine (B117109), or conversely, a 4-hydroxyquinoline (B1666331) with a piperidine bearing a suitable leaving group. The pyridine (B92270) ring of quinoline is electron-deficient, which facilitates nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group (e.g., a halogen) is present at the C2 or C4 positions. orientjchem.org

A common strategy involves the O-alkylation of a 4-hydroxyquinoline precursor with a suitably activated piperidine derivative. nih.gov For instance, the synthesis of related 2-(quinolin-4-yloxy)acetamides has been achieved through a second-order nucleophilic substitution reaction between various 4-hydroxyquinolines and 2-bromo-N-(cycloalkyl)acetamides. nih.gov This reaction is typically performed in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). nih.govnih.gov The base deprotonates the hydroxyl group of the quinoline, forming a quinolinate anion that acts as the nucleophile.

Alternatively, the reaction can proceed by treating a 2-chloroquinoline (B121035) derivative with the alcohol moiety of a piperidine derivative. nih.gov This pathway is also favored by the use of a base to facilitate the reaction, often under heated conditions to ensure completion. mdpi.com The use of polyethylene (B3416737) glycol (PEG) as a solvent has been reported to be an efficient medium for such SNAr reactions, sometimes requiring only a few minutes at elevated temperatures. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Conditions This table is interactive. You can sort and filter the data.

| Quinoline Precursor | Piperidine Precursor/Reagent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxyquinolines | 2-Bromo-N-(cycloalkyl)acetamides | K2CO3 | DMF | 25 °C, 18 h | 58-88% | nih.gov |

| 4-Chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | - | PEG 400 | 120 °C, 5 min | 87% | mdpi.com |

| 4-Chloroquinoline | 4-Aminopiperidine derivative | N/A | N/A | N/A | N/A | nih.gov |

| 4-Hydroxyquinoline | 1-(2-chloroethyl)piperidine | N/A | N/A | N/A | 55% | nih.gov |

Palladium-catalyzed cross-coupling reactions represent another powerful method for forming the C-O ether bond in quinoline ether synthesis. While less common than SNAr for this specific linkage, Buchwald-Hartwig amination and related C-O coupling reactions can be adapted for this purpose. These methods are particularly useful when SNAr reactions are sluggish or fail. The synthesis can involve coupling a halo-quinoline with 4-hydroxypiperidine or a quinolinol with a halo-piperidine.

The synthesis of complex, drug-like molecules often relies on such coupling reactions to join heterocyclic fragments. sigmaaldrich.com For example, the synthesis of 4-arylpiperidines often employs palladium-catalyzed cross-coupling between a silyl-activated piperidine and an aryl halide, demonstrating the utility of this approach for functionalizing the piperidine ring prior to or after its attachment to the quinoline. google.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like this compound analogs. rsc.orgnih.gov Instead of forming the ether linkage as a final step, MCRs can be designed to construct the quinoline or piperidine ring system with the ether linkage already incorporated or positioned for a subsequent intramolecular cyclization.

For instance, the Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester), is a classic MCR for quinoline synthesis. orientjchem.org By using a starting material that already contains the piperidin-4-yloxy moiety, this reaction could, in principle, construct the quinoline ring directly onto the piperidine fragment. Similarly, MCRs are known for the efficient synthesis of highly substituted piperidines. mdpi.com A Mannich reaction, for example, can be used to construct complex quinoline-azetidinone structures, showcasing the power of MCRs in building heterocyclic systems. derpharmachemica.com

Precursor Chemistry and Starting Material Derivatization for this compound Synthesis

The availability and functionalization of the quinoline and piperidine starting materials are critical for the successful synthesis of the target compound.

The quinoline precursors are often substituted 4-hydroxyquinolines or 2-haloquinolines. orientjchem.org Substituted 4-hydroxyquinolines are commonly synthesized via the Conrad-Limpach or Knorr quinoline syntheses. orientjchem.orgnih.govnih.gov The Conrad-Limpach reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by thermal cyclization. nih.gov This method allows for variation in the substitution pattern on the benzene (B151609) portion of the quinoline ring by simply choosing the appropriately substituted aniline. orientjchem.org

The piperidine precursors can be simple, such as N-protected 4-hydroxypiperidine, or more complex derivatized structures. The synthesis of substituted piperidines is a rich field of study itself, with methods including the reduction of corresponding pyridine derivatives, intramolecular cyclizations, and various annulation strategies. orientjchem.orgmdpi.com For instance, a piperidine-4-carbonitrile scaffold has been synthesized via a multi-step sequence involving a Staudinger reaction and subsequent ring transformation, which can then be further modified. nih.gov The N-substituent on the piperidine ring is a key point for diversification and is often installed or modified before coupling to the quinoline core.

Optimization Strategies for Reaction Conditions and Selectivity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and ensuring selectivity. In SNAr reactions for ether formation, the choice of base, solvent, and temperature is paramount. Strong bases like sodium hydride or milder ones like potassium carbonate are used to generate the nucleophile. nih.govnih.gov The solvent choice, often polar aprotic solvents like DMF, influences reactant solubility and reaction rates. nih.gov As noted, PEG 400 has been shown to be a highly efficient medium, accelerating SNAr reactions significantly. mdpi.com Temperature is also a key variable; while some reactions proceed at room temperature, others require heating to overcome activation barriers. nih.govmdpi.com

Selectivity can be a concern when multiple reactive sites are present. For example, in quinolines with multiple halogen substituents, reaction conditions can be tuned to favor substitution at a specific position. The C2 and C4 positions of the quinoline ring are generally the most activated towards nucleophilic attack. orientjchem.org Protecting groups are a standard strategy to prevent side reactions at other functional groups on either the quinoline or piperidine precursors during synthesis.

Pharmacological Characterization of 2 Piperidin 4 Yloxy Quinoline at Molecular and Cellular Levels Preclinical Focus

Ligand Binding Profile and Receptor Affinity Studies (In vitro)

The interaction of 2-(piperidin-4-yloxy)quinoline and its derivatives with various neurotransmitter receptors has been a subject of investigation to understand their pharmacological profile. These in vitro studies are crucial for determining the binding affinity and selectivity of these compounds, which in turn helps in predicting their potential therapeutic effects and mechanisms of action.

Investigation of Serotonin (B10506) Receptor Interactions

Derivatives of the this compound scaffold have shown significant interactions with serotonin (5-HT) receptors. For instance, the compound SB-649915, which contains a modified quinoline (B57606) and piperidinoxy structure, demonstrates high affinity for human 5-HT1A and 5-HT1B receptors, with pKi values of 8.6 and 8.0, respectively. nih.gov This compound acts as an antagonist at both of these receptor subtypes. nih.gov Furthermore, SB-649915 also exhibits a high affinity for the human serotonin transporter (SERT), with a pKi value of 9.3, indicating its role as a serotonin reuptake inhibitor. nih.gov

The quinoline moiety itself is recognized for its ability to engage in π-π stacking interactions with biological targets, a feature that can contribute to its binding affinity at various receptors. Research into quinoline derivatives has aimed to develop ligands with high affinity for the 5-HT4 receptor. nih.gov The design of these compounds often involves modifying the quinoline core to optimize interactions with the receptor's binding site. nih.gov

Studies on a series of arylsulfonamide derivatives of (aryloxy)ethyl piperidines have also shed light on serotonin receptor interactions. One such compound was identified as a potent and selective 5-HT7 receptor antagonist. researchgate.net Another related compound was found to be a multimodal 5-HT/dopamine (B1211576) receptor ligand, acting as an antagonist at 5-HT2A and 5-HT7 receptors. researchgate.net

The following table summarizes the binding affinities of a notable this compound analog:

| Compound | Receptor/Transporter | pKi | Functional Activity |

| SB-649915 | 5-HT1A | 8.6 | Antagonist |

| SB-649915 | 5-HT1B | 8.0 | Antagonist |

| SB-649915 | SERT | 9.3 | Inhibitor |

Exploration of Other Neurotransmitter Receptor Modulations

Beyond the serotonergic system, the pharmacological profile of quinoline-based compounds extends to other neurotransmitter receptors. A specific multimodal compound, an arylsulfonamide derivative of an (aryloxy)ethyl piperidine (B6355638), has been shown to act as a dopamine D2 receptor antagonist in addition to its effects on serotonin receptors. researchgate.net This highlights the potential for polypharmacology within this class of compounds, where a single molecule can interact with multiple targets. This multitarget approach is considered a promising strategy in drug design. researchgate.net

The versatility of the quinoline scaffold allows for its incorporation into various molecular frameworks, leading to interactions with a wide range of biological targets. researchgate.net The piperidine moiety, a common feature in many neurologically active compounds, also contributes significantly to the pharmacological properties of these molecules. mdpi.com The combination of the quinoline and piperidine structures can lead to compounds with complex pharmacological profiles, modulating different neurotransmitter systems simultaneously.

Identification of Specific Biological Targets for this compound and its Analogs

Research has identified several specific biological targets for this compound and its analogs, extending beyond neurotransmitter receptors to include enzymes and other proteins crucial for cellular function and pathogen survival.

Enzyme Inhibition Studies (e.g., Cytochrome bc1 complex, DNA gyrase, Lanosterol (B1674476) 14α-demethylase)

Cytochrome bc1 complex: A significant body of research has focused on 2-(quinolin-4-yloxy)acetamides, analogs of this compound, as potent inhibitors of the cytochrome bc1 complex (also known as complex III) in Mycobacterium tuberculosis (Mtb). researchgate.netnih.govnih.gov This enzyme is a critical component of the electron transport chain, essential for cellular respiration and energy production in the bacterium. plos.org Studies have shown that these compounds exhibit potent activity against both drug-sensitive and multidrug-resistant strains of Mtb. nih.gov The mechanism of action is believed to involve the inhibition of the QcrB subunit of the cytochrome bc1 complex. nih.govnih.gov Evaluation against Mtb strains with known resistance mutations in the qcrB gene has confirmed that the cytochrome bc1 complex is the likely target. nih.gov

DNA gyrase: Quinoline derivatives have also been investigated for their ability to inhibit DNA gyrase, a topoisomerase enzyme essential for DNA replication, transcription, and repair in bacteria. acs.org The inhibition of DNA gyrase leads to the disruption of these vital cellular processes, resulting in bacterial cell death. acs.org

Lanosterol 14α-demethylase (CYP51): Another key enzyme target for quinoline-based compounds is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. acs.orgnih.gov This enzyme plays a crucial role in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to an antifungal effect. acs.org Some quinoline derivatives have been specifically designed and evaluated for their inhibitory activity against this enzyme. acs.orgresearchgate.net

The following table summarizes the enzyme inhibitory activities of this compound analogs:

| Compound Class | Enzyme Target | Organism | Effect |

| 2-(Quinolin-4-yloxy)acetamides | Cytochrome bc1 complex (QcrB) | Mycobacterium tuberculosis | Inhibition |

| Quinoline derivatives | DNA gyrase | Bacteria | Inhibition |

| Quinoline derivatives | Lanosterol 14α-demethylase (CYP51) | Fungi | Inhibition |

Protein-Protein Interaction Modulation

The planar aromatic structure of the quinoline moiety makes it suitable for engaging in π-π stacking interactions, which are important in the modulation of protein-protein interactions. While direct evidence for this compound modulating specific protein-protein interactions is still emerging, the structural characteristics of this scaffold suggest its potential in this area. For example, the design of anticancer agents based on quinoline-1,3,4-oxadiazole derivatives has been explored, and their mechanism may involve interference with protein-protein interactions crucial for cancer cell survival and proliferation. rsc.org

Mechanistic Investigations of this compound Action in Defined Biological Systems

The mechanisms by which this compound and its analogs exert their effects have been investigated in various biological systems, providing insights into their cellular and molecular actions.

In the context of its antitubercular activity, the mechanism of 2-(quinolin-4-yloxy)acetamides has been linked to the inhibition of the cytochrome bc1 complex in Mycobacterium tuberculosis. researchgate.netnih.govnih.gov This inhibition disrupts the electron transport chain, leading to a depletion of cellular energy and ultimately, bacterial cell death. plos.org The effectiveness of these compounds has been demonstrated in macrophage models of tuberculosis infection, where they successfully inhibit the growth of intracellular Mtb. researchgate.netnih.gov

For analogs targeting the serotonergic system, such as SB-649915, the mechanism involves a dual action of 5-HT1A/1B receptor antagonism and serotonin reuptake inhibition. nih.gov The blockade of 5-HT1A and 5-HT1B autoreceptors is thought to prevent the negative feedback mechanism that typically limits serotonin release, while the inhibition of the serotonin transporter (SERT) increases the synaptic concentration of serotonin. nih.gov Electrophysiological studies have shown that while SB-649915 does not affect the firing of dorsal raphe neuronal cells on its own, it can reverse the inhibition of firing induced by a 5-HT1A receptor agonist. nih.gov Furthermore, microdialysis studies have confirmed that this compound produces an acute increase in extracellular serotonin levels in the forebrain. nih.gov

In the realm of antifungal research, quinoline derivatives that inhibit lanosterol 14α-demethylase disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane. acs.org This leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. acs.orgresearchgate.net

The anticancer effects of certain quinoline-oxadiazole derivatives have been linked to the induction of apoptosis. rsc.org Studies have shown that these compounds can cause cell cycle arrest and trigger programmed cell death in cancer cell lines. rsc.org The underlying mechanism may involve the inhibition of protein kinases, such as EGFR-TK, which are critical for cell growth and survival signaling pathways. rsc.org

Cellular Pathway Modulation (e.g., Signal Transduction)

No studies detailing the modulation of specific cellular or signal transduction pathways by this compound were identified in the performed search. While research on other quinoline derivatives indicates potential interactions with pathways like those involving protein kinases or bacterial quorum sensing, this data is not specific to the requested compound. evitachem.comnih.govamazonaws.com

Membrane Permeability and Efflux Pump Interaction Studies

No specific data from membrane permeability assays (e.g., PAMPA) or studies on the interaction of this compound with efflux pumps were found. The scientific literature extensively covers other quinoline-based structures as efflux pump inhibitors, particularly against pumps like NorA in Staphylococcus aureus or RND-type pumps in Gram-negative bacteria, but these findings are not directly applicable to this compound. ijmr.org.innih.govtandfonline.comuniurb.it

Preclinical Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and public domain literature, detailed preclinical investigation data for the specific chemical compound This compound is not available. While the compound is referenced in chemical supply catalogs and certain patents, in-depth studies outlining its pharmacological profile, in vitro and in vivo mechanistic actions, and metabolic pathways in animal models have not been published in accessible scientific journals.

Preclinical Investigations of 2 Piperidin 4 Yloxy Quinoline in Model Systems Mechanistic and Target Oriented

Distribution and Metabolism in Preclinical Animal Models:No public data exists on the absorption, distribution, metabolism, and excretion (ADME) of 2-(Piperidin-4-yloxy)quinoline in any preclinical animal models.

Research is available for various derivatives of the quinoline (B57606) scaffold, including compounds where the piperidin-4-yloxy moiety is attached to different positions of the quinoline ring or where the core structure is further substituted. However, per the strict requirement to focus solely on This compound , this related but distinct information cannot be used.

Therefore, it is not possible to generate the requested scientific article with a professional and authoritative tone, as the foundational research data is absent from the public domain.

Computational Chemistry and Molecular Modeling of 2 Piperidin 4 Yloxy Quinoline

Ligand-Based Drug Design Approaches for 2-(Piperidin-4-yloxy)quinoline Analogs

Ligand-based drug design is particularly useful when the three-dimensional structure of the biological target is unknown. This approach leverages the information from a set of known active and inactive molecules to build models that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors, QSAR models can predict the activity of novel analogs and highlight the key structural features required for potency.

For quinoline (B57606) derivatives, QSAR studies have revealed that diuretic activity is influenced by geometric, spatial, and energetic properties of the molecules. uran.ua Analysis of tricyclic quinoline derivatives has shown that diuretic activity tends to increase with higher values of LogP (lipophilicity), molecular refractivity, and dipole moment, while it decreases with larger molecular volume, surface area, and polarizability. uran.ua Energy descriptors such as bond energy and the energy of the Highest Occupied Molecular Orbital (HOMO) also correlate with higher diuretic activity. uran.ua

In the context of antitubercular 2-(quinoline-4-yloxy)acetamide analogues, QSAR models have been developed using calculated molecular descriptors to predict activity against Mycobacterium tuberculosis. researchgate.net These models, validated through internal and external testing, serve as a theoretical foundation for designing new derivatives with enhanced efficacy. uran.uaresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response. This model then serves as a 3D query to screen virtual libraries for novel scaffolds that match the required features.

This approach has been successfully applied to quinolin-4-yloxy-based compounds targeting the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net By generating pharmacophore models from known inhibitors, researchers have identified new chemical scaffolds through in-silico screening, leading to the synthesis of novel and potent NorA inhibitors. nih.govresearchgate.net Similarly, pharmacophore models have been developed for acidic inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), starting from active indole (B1671886) derivatives. nih.gov These models, despite being based on a single chemical class, have demonstrated the ability for "scaffold hopping," identifying structurally diverse new compounds that retain the desired biological activity. nih.gov The quinoline core itself is considered an exceptional pharmacophore in therapeutic medicine due to its prevalence in approved drugs and its versatile pharmacological activities. dntb.gov.ua

Structure-Based Drug Design and Molecular Docking Studies with this compound and its Targets

When the 3D structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking is a key component of SBDD, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Molecular docking studies have been extensively used to investigate the interactions of quinoline-based compounds with various biological targets. For instance, derivatives of 2-(piperidin-1-yl)quinoline have been docked against the main protease (Mpro) of COVID-19, demonstrating good theoretical binding affinities. nih.govresearchgate.net Similarly, docking studies on 2-(quinoline-4-yloxy)acetamide derivatives with alanine (B10760859) dehydrogenase from M. tuberculosis have been used to investigate their potential as anti-tubercular agents. biointerfaceresearch.com Other research has employed docking to study quinoline derivatives as inhibitors of acetyl-CoA carboxylase and α-glucosidase, highlighting the versatility of this computational tool in exploring potential therapeutic applications. nih.govmdpi.com

A primary outcome of molecular docking is the prediction of the binding mode, which details the specific interactions between the ligand and the amino acid residues in the target's active site. This analysis is crucial for understanding the basis of molecular recognition and for designing modifications to improve binding affinity and selectivity.

For example, docking studies of 2-(quinoline-4-yloxy)acetamide derivatives with alanine dehydrogenase revealed specific hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. biointerfaceresearch.com In studies of quinoline-based antagonists for the urotensin II receptor (UT2R), docking simulations predicted distinct binding modes for different classes of ligands, explaining the observed differences in binding affinity between human and rat receptors. nih.gov These predictions identified key amino acid residues, such as D130, as crucial anchoring points for the ligands. nih.gov Such detailed interaction analyses provide a rational basis for lead optimization in drug discovery projects.

Molecular Dynamics Simulations for Conformational Analysis and Binding Landscape Exploration

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose, explore the conformational landscape of the ligand and protein, and refine the understanding of the binding interactions.

MD simulations, often conducted over nanosecond timescales, are used to validate docking results. Key parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to evaluate the stability of the complex. frontiersin.org A stable RMSD for the ligand within the binding pocket throughout the simulation suggests a stable binding mode. mdpi.comfrontiersin.org Such simulations have been applied to complexes of quinoline derivatives with targets like α-amylase and Takeda G protein-coupled receptor 5 (TGR5), confirming that the compounds remain stably bound in the active site. mdpi.comfrontiersin.org

Theoretical Prediction of Molecular Descriptors Relevant to Biological Interaction

Molecular descriptors are numerical values that encode chemical information and are fundamental to QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. bmdrc.orgresearchgate.net Theoretical prediction of these descriptors for a compound like this compound is a critical first step in assessing its drug-likeness and potential biological activity. Important descriptors include the logarithm of the octanol-water partition coefficient (LogP), Topological Polar Surface Area (TPSA), and counts of hydrogen bond donors and acceptors, and rotatable bonds. biointerfaceresearch.combmdrc.org These descriptors influence properties like solubility, permeability, and oral bioavailability. For example, studies on quinoline derivatives have used such descriptors to evaluate their potential to act as drug-like molecules. biointerfaceresearch.comnih.gov

Table 1: Predicted Molecular Descriptors for this compound Note: The exact values for molecular descriptors can vary slightly depending on the calculation software and algorithm used. The following are representative values.

| Descriptor | Value | Significance in Drug Design |

| Molecular Formula | C14H16N2O | Defines the elemental composition of the molecule. |

| Molecular Weight | 228.29 g/mol | Influences absorption and distribution; typically <500 for oral drugs. moldb.com |

| Topological Polar Surface Area (TPSA) | 38.06 Ų | Correlates with passive molecular transport through membranes and bioavailability. |

| LogP (Octanol-Water Partition Coeff.) | 2.6 - 3.1 | Measures lipophilicity, affecting solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 | Number of atoms with one or more hydrogen atoms that can be donated in a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond. |

| Rotatable Bonds | 2 | Influences conformational flexibility and binding entropy. |

Advanced Analytical Methodologies for Research on 2 Piperidin 4 Yloxy Quinoline

Spectroscopic Techniques for Investigating Molecular Interactions and Structure (beyond basic identification)

Beyond simple confirmation of its identity, advanced spectroscopic methods are employed to probe the detailed structural and electronic characteristics of 2-(Piperidin-4-yloxy)quinoline and its derivatives. These techniques are vital for understanding how the molecule interacts with its environment and biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for structural elucidation. researchgate.net Detailed analysis of chemical shifts, coupling constants, and through-space correlations from 2D-NMR experiments can confirm the precise connectivity and conformation of the quinoline (B57606) and piperidine (B6355638) rings. For instance, in derivatives of this scaffold, ¹H-NMR has been used to identify specific protons on the quinoline and piperidine rings, confirming their chemical environment. nih.gov

Computational studies, especially Density Functional Theory (DFT), are frequently paired with experimental spectroscopy to provide deeper insights. nih.gov DFT calculations can predict spectroscopic data (IR, UV-Vis, NMR), which are then compared with experimental results to validate the proposed structure. acs.org This synergistic approach also allows for the investigation of the molecule's electronic properties, such as the distribution of electron density, which is visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps identify electron-rich (electronegative) and electron-poor (electropositive) regions, which are critical for predicting noncovalent interactions like hydrogen bonds and van der Waals forces that govern molecular recognition and binding to target proteins. acs.orgresearchgate.net Natural Bond Orbital (NBO) analysis is another theoretical method used to understand intramolecular and intermolecular interactions by evaluating the stabilization energy associated with electron delocalization between donor and acceptor orbitals. acs.org

| Technique | Application for this compound Research | Type of Information Gained |

|---|---|---|

| 1H & 13C NMR | Detailed structural confirmation and conformational analysis. researchgate.netnih.gov | Atom connectivity, chemical environment of protons and carbons, stereochemistry. |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and spectroscopic signatures. nih.gov | Optimized structure, orbital energies (HOMO/LUMO), MEP maps, vibrational frequencies. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and stabilizing intramolecular and intermolecular interactions. acs.org | Donor-acceptor orbital interactions, stabilization energies (E(2)), charge distribution. |

| UV-Vis Spectroscopy | Studying electronic transitions (e.g., π–π*), often correlated with computational models. researchgate.net | Wavelength of maximum absorbance (λmax), information on conjugated systems. |

Chromatographic Techniques for Purification and Purity Assessment of this compound

The synthesis of this compound and its analogues requires robust purification methods to isolate the target compound from starting materials, by-products, and reagents. Following purification, the purity of the final product must be rigorously assessed to ensure that subsequent biological or chemical studies are conducted on a well-characterized substance.

Column chromatography is the most common method for purification. rsc.org In many reported syntheses of similar quinoline-piperidine scaffolds, flash column chromatography over silica (B1680970) gel is the standard procedure. mdpi.com The choice of eluent (mobile phase), typically a mixture of solvents like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) or ethyl acetate, is optimized to achieve effective separation. rsc.orgmdpi.com

For purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard. mdpi.com Purity is typically determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area in the chromatogram. A purity of ≥95% is a common requirement for compounds intended for biological testing. mdpi.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used, providing both purity data and mass confirmation simultaneously. rsc.orgnih.gov Reverse-phase columns, such as C18, are frequently used for the analysis of quinoline derivatives. rsc.orgmdpi.com

| Technique | Purpose | Typical Conditions/Parameters | Reference |

|---|---|---|---|

| Flash Column Chromatography | Purification | Stationary Phase: Silica gel. Mobile Phase: Gradients of Methanol in Dichloromethane (e.g., 1-10% MeOH in DCM). | mdpi.comtandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Column: Reverse-phase (e.g., Waters XTerra MS C18). Detection: UV-Visible Diode Array. | mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity Assessment & Identity Confirmation | Column: Reverse-phase (e.g., X-Bridge C18). Mobile Phase: Water/Methanol with 0.1% formic acid. Purity criterion: ≥95-97%. | rsc.orgnih.gov |

Mass Spectrometry for Metabolite Identification in Preclinical Studies

Understanding the metabolic fate of a new chemical entity is a critical part of drug discovery. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), is the cornerstone technology for identifying metabolites in preclinical in vitro and in vivo studies. ijpras.comresearchgate.net

In a typical study, the parent compound, this compound, would be incubated with liver microsomes (from human or animal sources) to simulate metabolic processes. nih.gov The resulting mixture is then analyzed by LC-MS. The primary goal is to detect new peaks in the chromatogram that are absent in control samples and correspond to potential metabolites. nih.gov

The process of structural elucidation begins by comparing the mass-to-charge ratio (m/z) of a potential metabolite with that of the parent drug. A specific mass shift indicates the type of biotransformation that has occurred. For example, an increase of 16 Da suggests hydroxylation, while a decrease of 43 Da could indicate N-deisopropylation. nih.gov HRMS provides highly accurate mass measurements, which helps in confirming the elemental composition of the metabolites. ijpras.com Further structural information is obtained using tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented, and the resulting fragmentation pattern is analyzed to pinpoint the site of metabolic modification. researchgate.net Advanced techniques like precursor ion scanning and neutral loss scanning can be used to selectively detect classes of metabolites, such as those that form common conjugates (e.g., glucuronides). ijpras.com

| Metabolic Reaction | Mass Shift (in Da) | Description |

|---|---|---|

| Hydroxylation | +16 | Addition of a hydroxyl (-OH) group. |

| N-Oxidation | +16 | Formation of an N-oxide, often on a nitrogen atom within a ring or side chain. nih.gov |

| N-Dealkylation | Variable | Removal of an alkyl group from a nitrogen atom. For example, N-deisopropylation results in a mass loss of 43 Da. nih.gov |

| Glucuronidation (Phase II) | +176 | Conjugation with glucuronic acid. |

| Sulfation (Phase II) | +80 | Conjugation with a sulfate (B86663) group. |

Crystallographic Analysis of this compound-Target Complexes (if available)

While a specific crystal structure of this compound bound to a biological target is not publicly available as of the time of this writing, X-ray crystallography remains the gold standard for unequivocally determining the binding mode of a small molecule inhibitor. This technique provides a high-resolution, three-dimensional map of the inhibitor within the active site of its target protein.

The process involves co-crystallizing the purified target protein with the inhibitor. If suitable crystals are grown, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the complex. This map reveals the precise orientation and conformation of the inhibitor and the specific amino acid residues it interacts with. nih.gov

Such an analysis for a this compound-target complex would provide invaluable structural information. It would confirm which parts of the molecule are critical for binding, such as whether the quinoline nitrogen or the piperidine nitrogen acts as a hydrogen bond acceptor or donor. It would also reveal key hydrophobic or ionic interactions between the compound and the protein's binding pocket. acs.org This information is crucial for structure-based drug design, enabling rational modifications to the molecule to improve its potency and selectivity. For related quinoline-based inhibitors, crystallographic data has been instrumental in understanding their mechanism of action. acs.org

| Information Derived from Crystallography | Significance in Drug Design |

|---|---|

| Binding Conformation | Reveals the exact 3D shape the molecule adopts when bound to the target. |

| Specific Molecular Interactions | Identifies key hydrogen bonds, ionic bonds, and hydrophobic interactions with specific amino acid residues. acs.org |

| Solvent-Mediated Interactions | Shows the role of water molecules in mediating the binding between the inhibitor and the protein. |

| Conformational Changes in the Protein | Determines if the protein structure changes upon inhibitor binding (induced fit). |

Synthesis and Biological Exploration of Novel 2 Piperidin 4 Yloxy Quinoline Derivatives and Scaffolds

Design and Synthesis of Conformationally Restricted Analogs of 2-(Piperidin-4-yloxy)quinoline

Conformational restriction is a key strategy in drug design to enhance potency and selectivity by reducing the entropic penalty upon binding to a biological target. researchgate.net For the this compound scaffold, this has been pursued by introducing rigid structural elements.

One approach involves creating rigid analogs by incorporating the flexible side chain into a ring system. For instance, analogs containing a piperidine (B6355638) or pyrrolidine (B122466) ring in the side chain have been synthesized to limit conformational freedom. uu.nl Another strategy is the introduction of fused ring systems onto the pyrimidine (B1678525) core of related scaffolds to achieve strategic conformational restriction. nih.gov The synthesis of such constrained analogs often involves multi-step processes. For example, the creation of conformationally constrained histamine (B1213489) H3 receptor agonists involved transforming an intermediate alcohol to a ketone via Swern oxidation, followed by a Wittig reaction to introduce a methylene (B1212753) group. uu.nl Similarly, the practical synthesis of 2,4-methanopyrrolidines, a type of conformationally restricted scaffold, has been achieved through an intramolecular photochemical [2+2]-cycloaddition. researchgate.net

These strategies aim to lock the molecule in a bioactive conformation, which can lead to improved affinity for the target receptor. The design of these rigid structures is often guided by the understanding of the unbound conformation of flexible parent molecules in solution. researchgate.net

Hybrid Molecules Incorporating the this compound Moiety with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been extensively applied to the this compound scaffold. This approach aims to create multifunctional ligands that can interact with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. nih.gov

Hybrid molecules have been designed for a wide array of therapeutic areas:

Antimalarials: Quinoline (B57606) is a well-known antimalarial pharmacophore. Hybridizing it with other antimalarial agents is a strategy to combat drug-resistant strains of Plasmodium falciparum. nih.gov

Anti-Alzheimer's Agents: Donepezil (B133215), an acetylcholinesterase inhibitor, features an N-benzylpiperidine moiety. nih.gov Hybrids combining the quinoline scaffold with elements of donepezil or other cholinesterase inhibitors have been synthesized. nih.govarabjchem.org For example, piperazine-quinoline hybrids have been developed as multi-target directed ligands targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and metal chelation. nih.gov

Anticancer Agents: The this compound moiety has been incorporated into hybrids with other anticancer pharmacophores. For instance, hybrids with 1,4-quinone have been synthesized and evaluated for their activity against various cancer cell lines. nih.gov Other designs include linking the quinoline scaffold to 1,3,4-oxadiazole (B1194373) motifs. rsc.org

Dopamine (B1211576) Receptor Antagonists: The scaffold has been used to create novel mixed dopamine D2/D4 receptor antagonists. nih.gov Researchers have designed and synthesized 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives and explored the structure-activity relationship by varying the lactam ring size. nih.gov Other work has focused on developing potent and selective dopamine D3 receptor antagonists by linking a quinolinecarboxamide to a conformationally constrained cyclohexylethyl-tetrahydroisoquinoline moiety. researchgate.net

Antimicrobials: Quinoline-aminopiperidine hybrids have been synthesized as potential inhibitors of Mycobacterium tuberculosis DNA gyrase B. nih.gov

The synthesis of these hybrids often involves coupling the this compound core with another pharmacophore via a suitable linker. For example, a series of quinoline-aminopiperidine based urea (B33335) and thiourea (B124793) derivatives were synthesized as pharmacophoric hybrids. nih.gov

Table 1: Examples of Hybrid Molecules and their Biological Targets

| Hybrid Class | Second Pharmacophore Example | Biological Target | Reference |

|---|---|---|---|

| Anti-Alzheimer's | Piperazine | AChE/BuChE | nih.gov |

| Anticancer | 1,4-Naphthoquinone | DT-diaphorase (NQO1) | nih.gov |

| Antimicrobial | Aminopiperidine (Thiourea linker) | M. tuberculosis DNA Gyrase B | nih.gov |

| Dopamine Antagonist | 4-phenylpiperazine | Dopamine D2/D4 Receptors | nih.gov |

| Antimalarial | Various antimalarial pharmacophores | P. falciparum | nih.gov |

Prodrug Strategies for the this compound Scaffold (Focus on Chemical Design)

Prodrug design is a chemical modification strategy used to overcome undesirable properties of a parent drug, such as poor solubility or limited bioavailability, by attaching a promoiety. mdpi.com This promoiety is designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug. nih.govdtu.dk For the this compound scaffold, prodrug strategies focus on masking polar functional groups to enhance membrane permeability.

A common approach involves esterification. Ester prodrugs are promising because they are susceptible to in vivo hydrolysis. mdpi.com For scaffolds containing a hydroxyl group, such as the piperidinol precursor to the piperidin-4-yloxy moiety, a promoiety can be attached via an ester linkage.

A more sophisticated approach involves using linkers that are sensitive to specific physiological conditions. For example, a pH-sensitive linker has been used to attach dibasic dipeptides to a piperidin-4-yl moiety. nih.gov This strategy was designed to enhance lung tissue retention for inhaled drugs. The prodrug combined good in vitro stability with high lung binding, demonstrating the potential of this approach to modify the pharmacokinetic profile. nih.gov Another strategy involves using water-soluble N-methylpiperazino promoieties linked by an O-alkyl carbamate (B1207046) linker to pyrazolo[3,4-d]pyrimidines, which significantly improved solubility. mdpi.com

The chemical design of a prodrug is critical. It must be stable under delivery conditions but efficiently convert to the active drug at the target site. nih.gov The promoiety and any byproducts of its cleavage should be non-toxic. nih.gov Patents for various quinoline derivatives often include claims covering prodrug forms, highlighting the industrial relevance of this strategy to improve drug-like properties. google.comgoogle.com

Structure-Based Lead Optimization of this compound Scaffolds (Focus on Chemical Modification)

Structure-based lead optimization involves systematically modifying a chemical scaffold to improve its biological activity, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationships (SAR), which delineate how specific chemical features contribute to the molecule's function. tandfonline.com

For the this compound scaffold and its analogs, several key areas for chemical modification have been identified:

The Quinoline Core: Modifications to the quinoline ring itself have proven fruitful. For example, introducing a methoxy (B1213986) group at the C-6 position of a 2-phenylquinoline (B181262) core was found to significantly improve activity as a NorA efflux pump inhibitor while reducing host cell toxicity. tandfonline.com

The C-2 Substituent: The group at the C-2 position of the quinoline ring is a critical determinant of activity. SAR studies have explored replacing the typical phenyl group with various aryl and heteroaryl rings to probe the electronic and steric requirements for optimal target engagement. tandfonline.com

The C-4 Linker and Piperidine Moiety: The ether linkage between the quinoline C-4 position and the piperidine ring has been shown to be important for the activity of some derivatives. nih.gov SAR studies have established that an alkylamino chain attached to the oxygen at the C-4 position is often necessary for activity in certain contexts, such as NorA efflux pump inhibition. tandfonline.comnih.gov Optimization efforts have also included replacing the piperidine with other heterocyclic systems. nih.gov

A lead optimization campaign for M4 positive allosteric modulators (PAMs) based on a thieno[2,3-d]pyrimidine (B153573) core attached to a 2-methyl-5-(piperidin-4-yloxy)pyridine moiety illustrates this process. The initial hit compound was potent but not CNS penetrant. Through iterative parallel synthesis, the SAR was developed, leading to analogs with enhanced potency and excellent CNS distribution. nih.gov Similarly, optimization of 2-(quinolin-4-yloxy)acetamides as antitubercular agents involved chemical modifications that yielded compounds with minimum inhibitory concentration (MIC) values as low as 0.05 μM and improved metabolic stability. nih.gov

Table 2: Summary of Key Structure-Activity Relationships (SAR)

| Scaffold Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Quinoline C-6 | Methoxy group addition | Improved NorA inhibition, lower toxicity | tandfonline.com |

| Quinoline C-4 | O-alkylamino chain | Essential for NorA inhibition | tandfonline.com |

| Quinoline C-4 Linkage | Ether vs. Thioether | Ether linkage critical for some antiviral activities | nih.gov |

| C-2 Position | Phenyl replacements | Modulates potency and selectivity | tandfonline.com |

| Piperidine Moiety | Replacement with other heterocycles | Can alter potency and pharmacology | nih.gov |

Future Research Directions and Theoretical Applications of 2 Piperidin 4 Yloxy Quinoline

Exploration of Undiscovered Biological Targets and Pathways for 2-(Piperidin-4-yloxy)quinoline

The quest to identify novel biological targets and unravel unexplored molecular pathways for this compound and its derivatives is a key focus of future research. The inherent structural features of this compound, namely the quinoline (B57606) and piperidine (B6355638) rings, are present in a wide array of biologically active molecules, suggesting a broad potential for interaction with various biomolecules. mdpi.comchemrj.org

Derivatives of the quinoline scaffold have been shown to interact with a multitude of biological targets, including topoisomerase, protein kinases, and tubulin. nih.gov This diverse bioactivity underscores the potential for this compound analogues to modulate cellular processes beyond their currently understood mechanisms. For instance, substituted 2-amino-4-secondary amino-quinoline derivatives have demonstrated significant antiproliferative effects against several cancer cell lines, hinting at undiscovered anticancer pathways that could be exploited. google.com

Furthermore, the piperidine moiety is a common fragment in many pharmaceuticals and natural alkaloids, known to influence a wide range of pharmacological responses. mdpi.com Research into hybrids of 1,4-quinone with quinoline derivatives has revealed their potential as substrates for DT-diaphorase (NQO1), an enzyme implicated in cancer therapy. nih.gov This suggests that the this compound core could be a starting point for developing agents that target specific enzymatic pathways involved in disease.

Future investigations will likely employ a combination of phenotypic screening, where the compound's effect on whole cells or organisms is observed, and target-based approaches, which focus on its interaction with specific proteins or enzymes. High-throughput screening campaigns and advanced "in silico" modeling techniques will be instrumental in identifying new protein interactions and elucidating the downstream signaling cascades affected by this class of compounds.

Novel Chemical Modifications for Enhanced Ligand Selectivity and Interaction Specificity

To improve the therapeutic potential of this compound, researchers are actively exploring novel chemical modifications aimed at enhancing its selectivity for specific biological targets and the specificity of its molecular interactions. mdpi.com The modular nature of this compound allows for systematic structural alterations to both the quinoline and piperidine rings, providing a powerful tool for structure-activity relationship (SAR) studies.

One strategy involves the introduction of various substituents onto the quinoline ring. For example, the addition of a propoxyphenyl group at the C-2 position has been shown to be important for the inhibition of the NorA efflux pump in Staphylococcus aureus. mdpi.com Similarly, modifications at the 4-position of the quinoline ring with different amine-containing side chains can significantly impact biological activity. arabjchem.org

Another approach focuses on modifying the piperidine moiety. The synthesis of 8-(piperidin-4-yloxy)quinoline sulfone and sulfonamide derivatives has led to the identification of potent and selective histamine (B1213489) H1 receptor antagonists. nih.gov These modifications highlight how altering the chemical environment around the piperidine nitrogen can fine-tune the compound's interaction with its target receptor.

The synthesis of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active fragments, represents a promising avenue for developing multi-target agents. nih.govmdpi.com For instance, combining the quinoline moiety with a 1,4-quinone structure has yielded compounds with interesting anticancer properties. nih.gov

Computational methods, such as molecular docking and supervised molecular dynamics, are playing an increasingly important role in guiding these chemical modifications. acs.org These techniques allow researchers to predict how structural changes will affect the binding affinity and selectivity of the compound, thereby accelerating the design of more potent and specific ligands.

Potential Contributions to Chemical Probe Development for Biological Systems

The unique properties of this compound and its derivatives make them promising candidates for the development of chemical probes—small molecules used to study and manipulate biological systems. mdpi.com A well-designed chemical probe should exhibit high potency, selectivity, and a known mechanism of action, allowing researchers to investigate the function of a specific protein or pathway.

The ability to systematically modify the this compound scaffold allows for the incorporation of reporter groups, such as fluorescent tags or biotin (B1667282) labels. These tagged molecules can be used to visualize the localization of their target protein within a cell or to isolate the protein for further characterization.

For example, the development of fluorescent ligands for the A1 adenosine (B11128) receptor has demonstrated the feasibility of using quinoline-based structures as scaffolds for imaging probes. otago.ac.nz Similarly, the discovery that certain quinolinyl pyrimidines target the type II NADH-dehydrogenase (NDH-2) in microbial pathogens opens the door to creating probes to study this essential enzyme. uantwerpen.be

Furthermore, the identification of 2-(quinolin-4-yloxy)acetamides as potent inhibitors of Mycobacterium tuberculosis growth, likely through targeting the cytochrome bc1 complex, suggests that these compounds could be developed into probes to investigate the respiratory chain of this pathogen. nih.gov By understanding the specific interactions between the probe and its target, researchers can gain valuable insights into the protein's function and its role in disease.

Theoretical Implications for Advancing Molecular Recognition and Ligand Design Principles

The study of this compound and its analogues has significant theoretical implications for advancing our understanding of molecular recognition and the principles of rational ligand design. The systematic exploration of how structural modifications influence biological activity provides a wealth of data for developing and refining predictive models of drug-target interactions.

Structure-activity relationship (SAR) studies on this scaffold have already yielded valuable insights. For instance, research on quinoline-based inhibitors of the Staphylococcus aureus NorA efflux pump has highlighted the importance of specific hydrophobic and electrostatic interactions for potent inhibition. acs.orguniurb.it The observation that subtle changes in substituents can lead to significant differences in solubility and biological activity underscores the complex interplay of factors that govern molecular recognition. nih.gov

Computational approaches, such as scaffold hopping and pharmacophore modeling, have been successfully applied to the quinolin-4-yloxy core to identify novel inhibitors. nih.govresearchgate.net These studies not only lead to the discovery of new active compounds but also contribute to the development of more accurate and predictive in silico tools for drug design.

The analysis of the binding modes of this compound derivatives to their protein targets, often aided by X-ray crystallography and molecular dynamics simulations, provides a detailed picture of the key interactions at the atomic level. acs.orgosti.gov This information is crucial for understanding the basis of ligand selectivity and for designing new molecules with improved affinity and specificity. By integrating experimental data with theoretical models, the study of this compound class helps to build a more comprehensive framework for the rational design of future therapeutic agents.

Conclusion

Summary of Key Academic Contributions and Mechanistic Insights Regarding 2-(Piperidin-4-yloxy)quinoline

The compound this compound is a member of the broader quinoline (B57606) class of heterocyclic aromatic compounds, which are recognized for their diverse pharmacological activities. orientjchem.orgijresm.comchemrj.org The core structure, featuring a piperidine (B6355638) ring linked to a quinoline moiety via an oxygen atom, has been a focal point of medicinal chemistry research, particularly in the development of novel therapeutic agents.

A significant area of academic contribution has been in the synthesis and exploration of derivatives of this compound as potential drug candidates. researchgate.netresearchgate.net Research has demonstrated that modifications to the quinoline and piperidine rings can significantly influence the biological activity of these compounds. orientjchem.orgnih.gov For instance, the introduction of various substituents on the quinoline nucleus has been explored to enhance potency and selectivity against different biological targets. ijresm.comnih.gov

Mechanistic insights have primarily emerged from studies investigating the biological effects of these compounds. One of the most notable contributions is in the field of antitubercular drug discovery. nih.govresearchgate.net Derivatives of 2-(quinolin-4-yloxy)acetamide, which share a similar structural framework, have shown potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net Studies involving whole-genome sequencing of resistant mutants have suggested that the likely mechanism of action involves the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in mycobacteria. nih.govnih.gov This inhibition disrupts the pathogen's energy metabolism, leading to cell death.

Furthermore, structure-activity relationship (SAR) studies have provided valuable insights into the chemical features essential for the biological activity of these compounds. nih.govresearchgate.net These studies have highlighted the importance of the piperidine moiety and the nature of substituents on the quinoline ring for potent antimycobacterial effects. nih.gov For example, the presence of a piperidine ring was found to maintain sub-micromolar antimycobacterial activity. nih.gov

Outlook on the Enduring Significance of this compound in Contemporary Chemical and Biological Research

The this compound scaffold and its derivatives are poised to retain their significance in contemporary chemical and biological research for several reasons. The continued emergence of drug-resistant pathogens, particularly multidrug-resistant Mycobacterium tuberculosis, necessitates the development of new and effective antimicrobial agents. nih.gov The demonstrated activity of quinoline derivatives against this pathogen, coupled with insights into their mechanism of action, makes them a promising starting point for the design of next-generation antitubercular drugs. nih.govnih.gov

The versatility of the quinoline ring system allows for extensive chemical modification, providing a rich platform for the generation of diverse chemical libraries. orientjchem.orgresearchgate.net This adaptability is crucial for optimizing lead compounds to improve their pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profiles. Ongoing research will likely focus on synthesizing novel analogues with enhanced potency and reduced off-target effects.

Furthermore, the exploration of the this compound scaffold is not limited to infectious diseases. The broader class of quinoline derivatives has shown potential in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. orientjchem.orgijresm.comresearchgate.net Therefore, it is conceivable that derivatives of this compound could be investigated for their efficacy against a wider range of biological targets and diseases.

The development of advanced computational tools and techniques will further enhance the significance of this chemical scaffold. Molecular modeling and in silico screening can aid in the rational design of new derivatives with improved binding affinities and desired pharmacological properties, accelerating the drug discovery process. orientjchem.org

Q & A

Q. What are the key considerations in selecting synthetic routes for 2-(Piperidin-4-yloxy)quinoline?

Methodological Answer: Synthetic route selection should prioritize yield optimization, functional group compatibility, and scalability. Classical methods (e.g., nucleophilic substitution of 4-hydroxyquinoline with piperidine derivatives) can be compared to transition metal-catalyzed protocols . Reaction conditions (e.g., solvent polarity, temperature, and base strength) must be tailored to minimize side products, such as over-alkylation or ring decomposition. For example, Pd/C-mediated hydrogenation may reduce competing byproducts in piperidine coupling steps .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Based on analogous quinoline derivatives, this compound should be stored under inert gas (N₂/Ar) at –20°C to prevent oxidation of the piperidine nitrogen or quinoline ring. Handling requires PPE (gloves, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards per GHS classification). Use fume hoods for weighing and reactions, and avoid exposure to moisture to prevent hydrolysis of the ether linkage .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer: Core techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the quinoline and piperidine rings (e.g., δ 7.5–8.5 ppm for quinoline protons, δ 3.0–3.5 ppm for piperidine-O-CH₂) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns, ensuring synthetic fidelity .

- IR Spectroscopy : To identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the ether linkage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound analogs?

Methodological Answer: SAR studies should involve:

- Substituent Variation : Modify the quinoline (e.g., 6/7-position methoxy groups) or piperidine (e.g., N-acylation) to assess impacts on target binding .

- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models to quantify potency shifts .

- Computational Modeling : Pair experimental data with molecular docking to identify critical interactions (e.g., π-π stacking with quinoline or hydrogen bonding via the piperidine oxygen) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. Strategies include:

- Metabolite Identification : Use LC-MS/MS to track in vivo degradation products .

- Formulation Optimization : Employ nanoencapsulation or prodrug strategies to enhance solubility and tissue penetration .

- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations .

Q. What catalytic methods enable enantioselective synthesis of chiral this compound derivatives?

Methodological Answer: Kinetic resolution via chiral catalysts (e.g., silver fluoride in MeCN) can achieve enantioselectivity in SNAr reactions . Asymmetric hydrogenation using Ru-BINAP complexes may also resolve racemic mixtures of piperidine intermediates. Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Q. How do computational tools like molecular docking and ADME prediction enhance the development of this compound-based therapeutics?

Methodological Answer:

- PASS Prediction : Estimate biological activity profiles (e.g., kinase inhibition likelihood) based on structural fingerprints .

- Swiss ADME : Predict logP, BBB permeability, and CYP450 interactions to prioritize analogs with favorable pharmacokinetics .

- Molecular Dynamics : Simulate target binding stability under physiological conditions (e.g., solvation effects on the piperidine moiety) .

Q. What advanced analytical approaches address purity discrepancies in synthesized this compound batches?

Methodological Answer:

- HPLC-DAD/MS : Detect trace impurities (e.g., chlorinated byproducts from incomplete substitution) .

- Elemental Analysis : Confirm stoichiometric ratios of C/H/N to identify residual solvents or unreacted intermediates .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., piperidine ring conformation) .

Q. How can researchers optimize reaction conditions to minimize genotoxic impurities in this compound synthesis?

Methodological Answer:

- Genotoxin Screening : Use Ames tests or in silico tools (e.g., DEREK) to flag mutagenic intermediates like nitroso-piperidines .

- Process Control : Implement scavengers (e.g., thiourea for trapping alkylating agents) during nucleophilic substitutions .

- Purification : Employ column chromatography or recrystallization to remove aromatic amines or halogenated contaminants .

Q. What experimental evidence supports the hypothesized mechanism of enzyme inhibition by this compound derivatives?

Methodological Answer:

- Kinetic Studies : Measure Km/Vmax shifts in target enzymes (e.g., tyrosine kinases) to distinguish competitive vs. non-competitive inhibition .

- X-ray Crystallography : Resolve co-crystal structures to visualize quinoline-enzyme active site interactions (e.g., hydrophobic pockets accommodating the piperidine ring) .

- Fluorescence Quenching : Monitor changes in tryptophan emission spectra upon ligand binding to confirm direct interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.